4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid
Description
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-6-8(15-5-11-6)9(14)10-4-2-3-7(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
HRVIZYHSXFRGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
The 4-methyl-1,3-thiazole ring is commonly synthesized through cyclocondensation reactions involving α-bromo ketones and thiourea or related sulfur-nitrogen reagents.
This approach is supported by literature where bromination of acetophenone derivatives followed by reaction with thiocarbonyl compounds yields substituted thiazoles efficiently.
Introduction of the Formamido Group
The formamido linkage (-NH-CHO) at the 5-position of the thiazole is introduced by formylation of the amino group attached to the thiazole ring or by coupling an amino-thiazole intermediate with formic acid derivatives or formylating agents.
Coupling with Butanoic Acid
The butanoic acid moiety is attached via an amide bond formed between the formamido-substituted thiazole and 4-aminobutanoic acid or its derivatives.
- Amide Bond Formation:
- Activation of the carboxyl group of butanoic acid (or its protected derivative) using coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chlorides.
- Subsequent reaction with the formamido-thiazole amine to form the amide linkage.
- Purification by crystallization or chromatography yields the target compound.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination | Br2 in Acetic Acid, RT | α-Bromoacetyl intermediate | 70-90 |
| 2 | Cyclocondensation | Thiourea or thioamide, AcOH, 60°C | 4-Methyl-1,3-thiazol-5-amine derivative | 65-85 |
| 3 | Formylation | Formic acid or formyl chloride, mild heat | 4-Methyl-1,3-thiazol-5-formamido derivative | 60-80 |
| 4 | Amide Coupling | EDC/DCC or acid chloride, base, solvent | 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid | 55-75 |
Note: Yields are approximate and depend on reaction scale and purification methods.
Analytical and Characterization Data Supporting Preparation
-
- Strong absorption bands for amide C=O (~1650 cm^-1) and carboxylic acid C=O (~1700 cm^-1).
- NH stretching bands around 3200-3400 cm^-1.
Notes on Optimization and Variations
- Reaction conditions such as temperature, solvent, and reagent stoichiometry are critical for maximizing yield and purity.
- Protective groups may be employed on the butanoic acid or amine functionalities to prevent side reactions during coupling.
- The hydrochloride salt form improves compound stability and crystallinity for isolation.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a range of substituted thiazole compounds .
Scientific Research Applications
Biochemical Research
4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid is utilized in biochemical studies focusing on enzyme inhibition and metabolic pathways. Its thiazole moiety is known to interact with various biological targets, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Drug Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structural features suggest it may exhibit anti-inflammatory or anti-cancer properties. Research has indicated that derivatives of thiazole compounds often show significant biological activity, including antimicrobial and anticancer effects.
Case Study : A study published in a peer-reviewed journal explored the synthesis of thiazole derivatives and their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the thiazole ring could enhance the compound's efficacy against specific cancer types.
Agricultural Chemistry
In agricultural chemistry, compounds similar to 4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid are being studied for their potential as herbicides or fungicides. The thiazole ring is known for its ability to disrupt metabolic processes in pests.
Case Study : Research demonstrated that thiazole derivatives could inhibit the growth of certain fungi affecting crops, thus providing a basis for developing new agricultural chemicals that could reduce reliance on traditional pesticides.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-5-yl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and formamido group play crucial roles in binding to target molecules, leading to various biochemical effects. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparison with Similar Compounds
Thiazole Modifications
- Electron-Donating Groups : The 4-methyl group on the thiazole ring in the target compound may enhance metabolic stability compared to fluorine-substituted analogs (e.g., C₁₁H₁₃FO₂), which could increase susceptibility to oxidative metabolism .
- Aromatic Substituents : Dichlorophenyl and chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity, favoring interactions with hydrophobic binding pockets in receptors. However, these modifications may reduce aqueous solubility, limiting bioavailability.
Linker Variations
Backbone Alterations
- Substitution of butanoic acid with benzoic acid (e.g., ) increases acidity (pKa ~4.2 for benzoic acid vs. ~4.8 for butanoic acid), which may influence ionization state and absorption in the gastrointestinal tract.
Biological Activity
4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid, also known as 4-[(4-methylthiazole-5-carboxamido)butanoic acid hydrochloride], is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C9H13ClN2O3S
- Molecular Weight : 264.72 g/mol
- CAS Number : 1803585-69-4
- IUPAC Name : 4-(4-methylthiazole-5-carboxamido)butanoic acid hydrochloride
Biological Activity Overview
The biological activity of 4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid has been explored in various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antibacterial activity. For instance, a study reported that thiazole derivatives demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 62.5 to 78.12 µg/mL . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have shown that this compound possesses antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported as 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . The compound's efficacy may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
The biological mechanisms underlying the activity of 4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid involve several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Antibacterial Mechanisms : By inhibiting key enzymes involved in bacterial growth and replication, the compound effectively reduces bacterial viability.
Case Studies
Several studies have investigated the biological effects of thiazole derivatives, including our compound of interest:
- Study on Antibacterial Effects : A study published in Phytochemical Analysis demonstrated that thiazole derivatives exhibited significant antibacterial activity against E. coli and E. faecalis . The study highlighted the potential for these compounds in developing new antibiotics.
- Antiproliferative Effects : Research published in the Journal of Medicinal Chemistry found that thiazole-containing compounds showed promising results in inhibiting tumor growth in various cancer models . These findings suggest that further exploration into the structure-activity relationship (SAR) could enhance therapeutic efficacy.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic strategies are recommended for preparing 4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid?
- Methodology : A two-step approach is commonly employed:
Thiazole intermediate synthesis : React 4-methyl-1,3-thiazole-5-carboxylic acid with butanoic acid derivatives (e.g., 4-aminobutanoic acid) using coupling reagents like HATU or EDCI in DMF under nitrogen. Catalytic DIPEA enhances reaction efficiency .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .
Q. How is the compound structurally characterized?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm amide bond formation (δ ~8.0 ppm for CONH) and thiazole ring protons (δ ~7.5–8.5 ppm). Compare with reference data for similar thiazole derivatives .
- IR : Detect characteristic peaks for amide (1650–1680 cm⁻¹, C=O stretch) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~269.3 g/mol) .
Q. What safety protocols are critical during handling?
- Guidelines :
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can reaction yields be optimized for amide coupling steps?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF typically provides higher yields (~75%) due to better solubility of intermediates .
- Catalyst optimization : Compare HATU (efficient but costly) vs. EDCI/HOBt (lower cost, ~60% yield). Pre-activate carboxylic acid for 30 min before adding the amine .
- Table :
| Coupling Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HATU/DIPEA | DMF | 75 | |
| EDCI/HOBt | DCM | 60 |
Q. How to resolve discrepancies in reported spectral data for thiazole derivatives?
- Methodology :
- Cross-validation : Compare NMR/IR data with structurally related compounds (e.g., 2-(4-methyl-1,3-thiazol-5-yl)acetic acid) to identify shifts caused by substituents .
- Purity assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities. Adjust recrystallization conditions if residual DMF is observed .
Q. What in silico approaches predict biological activity?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with thiazole-binding pockets). Reference ligand poses from PDB entries (e.g., 3JJ) for validation .
- ADMET prediction : Employ SwissADME to assess solubility (LogP ~1.5) and bioavailability. High carboxylate polarity may limit blood-brain barrier penetration .
Q. How to evaluate stability under physiological conditions?
- Methodology :
- pH stability assay : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Carboxylic acid groups may hydrolyze at pH >8 .
- Thermal analysis : Perform TGA/DSC to determine melting point (~200–220°C) and thermal decomposition profile .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
